molecular formula C18H18ClNO4 B2708117 Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate CAS No. 1795472-43-3

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate

Cat. No.: B2708117
CAS No.: 1795472-43-3
M. Wt: 347.8
InChI Key: RTXXZLMXXACBSA-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a carbamoyl group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(2-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with methyl 4-isocyanatobenzoate under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[2-(2-chlorophenyl)ethane]sulfonamido}benzoate
  • Methyl 2-{[(4-bromo-2-chlorophenyl)carbamoyl]amino}benzoate

Uniqueness

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-(2-chlorophenyl)-2-methoxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-16(14-5-3-4-6-15(14)19)11-20-17(21)12-7-9-13(10-8-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXXZLMXXACBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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